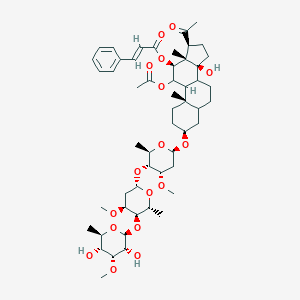

Condurangoglykosid A

Beschreibung

Eigenschaften

IUPAC Name |

[17-acetyl-11-acetyloxy-3-[5-[5-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-12-yl] 3-phenylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H78O17/c1-27(54)35-21-23-53(59)36-18-17-33-24-34(20-22-51(33,6)42(36)47(66-31(5)55)49(52(35,53)7)68-39(56)19-16-32-14-12-11-13-15-32)67-40-25-37(60-8)45(29(3)63-40)69-41-26-38(61-9)46(30(4)64-41)70-50-44(58)48(62-10)43(57)28(2)65-50/h11-16,19,28-30,33-38,40-50,57-59H,17-18,20-26H2,1-10H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWQLHAAXWFVPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(CC2OC)OC3C(OC(CC3OC)OC4CCC5(C(C4)CCC6C5C(C(C7(C6(CCC7C(=O)C)O)C)OC(=O)C=CC8=CC=CC=C8)OC(=O)C)C)C)C)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H78O17 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

987.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11051-90-4 | |

| Record name | (3β,11α,12β,14β)-11-(Acetyloxy)-3-[(O-6-deoxy-3-O-methyl-β-D-allopyranosyl-(1→4)-O-2,6-dideoxy-3-O-methyl-β-D-arabino-hexopyranosyl-(1→4)-2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-14-hydroxy-12-[(1-oxo-3-phenyl-2-propen-1-yl)oxy]pregnan-20-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=11051-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Biological Activity of Condurangoglykosid A: A Technical Guide for Researchers

Introduction: Unveiling the Therapeutic Potential of a Complex Pregnane Glycoside

Condurangoglykosid A is a prominent member of the pregnane glycoside family, a class of complex natural products isolated from the bark of Marsdenia condurango, a vine native to South America.[1][2] Traditionally, extracts from this plant have been utilized in homeopathic and folk medicine, particularly for the treatment of gastric ailments and cancer.[1][3] Modern phytochemical investigations have identified a plethora of steroidal glycosides, with Condurangoglykosid A being a significant constituent, driving much of the plant's purported therapeutic effects.[4][5]

This technical guide provides an in-depth exploration of the biological activities of Condurangoglykosid A, with a primary focus on its anti-cancer properties. We will delve into the molecular mechanisms that underpin its cytotoxic and pro-apoptotic effects, and provide detailed, field-proven experimental protocols for researchers and drug development professionals seeking to investigate this promising natural compound. The information presented herein is a synthesis of current scientific literature, designed to be a practical resource for advancing our understanding and potential clinical application of Condurangoglykosid A.

Pharmacological Landscape: A Multi-faceted Bioactivity Profile

While the anti-cancer potential of Condurangoglykosid A has garnered the most significant scientific attention, it is important to recognize that as a pregnane glycoside, it belongs to a chemical class with a broad spectrum of reported biological activities.[6][7][8]

Primary Investigated Activity: Anti-Cancer Effects

The most robustly studied biological activity of Condurangoglykosid A and related condurango glycosides is their potent anti-cancer effect.[1][9][10] In-vitro studies have demonstrated that these compounds can induce DNA damage, apoptosis, and cell cycle arrest in various cancer cell lines.[1][10]

Broader Pharmacological Context of Pregnane Glycosides

It is noteworthy that the broader class of pregnane glycosides has been associated with a range of other pharmacological effects, including:

-

Anti-inflammatory properties [3]

-

Immunomodulatory effects [7]

-

Antimicrobial and antioxidant activities [8]

-

Potential in metabolic disorders such as diabetes and obesity [11][12]

While these activities have not been extensively studied specifically for Condurangoglykosid A, they represent promising avenues for future research.

Mechanism of Action: Elucidating the Anti-Cancer Signaling Cascade

The anti-cancer activity of Condurangoglykosid A is not a result of a single molecular interaction, but rather a cascade of interconnected cellular events. The primary mechanism appears to be the induction of apoptosis in cancer cells through a multi-pronged approach.

Induction of Oxidative Stress and DNA Damage

A key initiating event in the cytotoxic action of Condurangoglykosid A is the generation of reactive oxygen species (ROS) within the cancer cells.[3][4] This increase in intracellular ROS leads to significant DNA damage, a critical stress signal that can trigger downstream cell death pathways.[4][10]

Activation of the p53-Mediated Apoptotic Pathway

The DNA damage induced by Condurangoglykosid A serves as a potent activator of the tumor suppressor protein p53.[4][10] The p53 pathway is a central regulator of cell fate, and its activation can lead to cell cycle arrest, allowing for DNA repair, or, in the case of extensive damage, the initiation of apoptosis.

Caspase-Dependent Apoptosis Execution

The culmination of the p53-mediated signaling is the activation of the caspase cascade, a family of proteases that execute the apoptotic program.[10] Specifically, the activation of caspase-3, a key executioner caspase, is a hallmark of Condurangoglykosid A-induced apoptosis.[10] Activated caspase-3 proceeds to cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Experimental Protocols for Investigating the Biological Activity of Condurangoglykosid A

The following section provides detailed, step-by-step methodologies for key experiments to assess the biological activity of Condurangoglykosid A.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[13]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[14]

-

Compound Treatment: Treat the cells with a serial dilution of Condurangoglykosid A for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Assessment of Apoptosis: Caspase-3 Activity Assay

This assay quantifies the activity of caspase-3, a key executioner of apoptosis.[15]

Protocol:

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with Condurangoglykosid A at the desired concentrations and time points.

-

Cell Lysis: Lyse the cells using a lysis buffer provided with a commercial caspase-3 activity assay kit.[15]

-

Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to the cell lysates.[15]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[16]

-

Absorbance Measurement: Measure the absorbance at 405 nm, which corresponds to the cleavage of the substrate by active caspase-3.[16][17]

-

Data Analysis: Quantify the fold-increase in caspase-3 activity in treated cells compared to untreated controls.

Western Blot Analysis of Apoptotic Markers

Western blotting is a powerful technique to detect the presence and cleavage of key apoptotic proteins.[18][19]

Protocol:

-

Protein Extraction: Treat cells with Condurangoglykosid A, harvest them, and extract total protein using a suitable lysis buffer.[20]

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[18]

-

Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., cleaved caspase-3, cleaved PARP, p53). Follow with incubation with a corresponding HRP-conjugated secondary antibody.[21]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[21]

In Vivo Anti-Tumor Efficacy: Xenograft Mouse Model

This in vivo model is crucial for evaluating the therapeutic potential of Condurangoglykosid A in a living organism.[22][23]

Protocol:

-

Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, potentially mixed with Matrigel to enhance tumor formation.[24]

-

Subcutaneous Injection: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).[24][25]

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

-

Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Condurangoglykosid A (e.g., via intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, excise the tumors and weigh them.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better illustrate the complex interplay of molecules and experimental procedures, the following diagrams are provided.

Figure 1: Simplified signaling pathway of Condurangoglykosid A-induced apoptosis.

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Figure 3: Overview of the canonical NF-κB signaling pathway.[26][27][28]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for Condurangoglykosid A in the public domain, the following table provides a template for researchers to populate with their own experimental data.

| Cell Line | Compound | Assay | IC50 (µM) | Exposure Time (h) | Reference |

| e.g., HeLa | Condurangoglykosid A | MTT | Data to be determined | 24, 48, 72 | Your Study |

| e.g., A549 | Condurangoglykosid A | MTT | Data to be determined | 24, 48, 72 | Your Study |

| e.g., MCF-7 | Condurangoglykosid A | MTT | Data to be determined | 24, 48, 72 | Your Study |

Conclusion and Future Directions

Condurangoglykosid A has emerged as a compelling natural product with significant anti-cancer potential. Its ability to induce apoptosis in cancer cells through a well-defined signaling cascade involving ROS generation, DNA damage, and p53 activation warrants further investigation. The experimental protocols detailed in this guide provide a robust framework for researchers to explore the multifaceted biological activities of this compound.

Future research should focus on:

-

Comprehensive in vivo studies: To validate the in vitro findings and assess the safety and efficacy of Condurangoglykosid A in preclinical models of various cancers.

-

Pharmacokinetic and pharmacodynamic profiling: To understand the absorption, distribution, metabolism, and excretion of the compound.

-

Target identification and validation: To pinpoint the direct molecular targets of Condurangoglykosid A, which could facilitate the development of more potent and selective derivatives.

-

Exploration of other potential therapeutic applications: Given the broad bioactivity of pregnane glycosides, investigating the anti-inflammatory, immunomodulatory, and metabolic effects of Condurangoglykosid A could unveil new therapeutic opportunities.

By continuing to unravel the complexities of Condurangoglykosid A's biological activity, the scientific community can pave the way for its potential translation into novel therapeutic agents for the treatment of cancer and other diseases.

References

-

Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

- Ghatak, S., et al. (2013). Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro. Journal of Pharmacopuncture, 16(4), 18-28.

- Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101783.

-

ResearchGate. (2019). Review on Pregnane Glycosides and Their Biological Activities. Retrieved from [Link]

-

Advancements in Homeopathic Research. (2025). Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential. Retrieved from [Link]

-

Bio-Techne. (n.d.). Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Retrieved from [Link]

-

National Center for Biotechnology Information. (2015). Caspase Protocols in Mice. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

-

Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Russelioside B: a Pregnane Glycoside with Pharmacological Potential. Retrieved from [Link]

-

ResearchGate. (2014). Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells. Retrieved from [Link]

-

Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Retrieved from [Link]

-

protocols.io. (2017). BiTE® Xenograft Protocol. Retrieved from [Link]

-

ACS Journals. (2025). Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

-

Frontiers. (2018). The Antitumor Activities of Marsdenia tenacissima. Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

-

ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB?. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

- Google Patents. (n.d.). US7976880B2 - Pregnane glycoside compositions and Caralluma extract products and uses thereof.

-

exaly.com. (1982). Antitumor active glycosides from Condurango Cortex. Chemical and Pharmaceutical Bulletin. Retrieved from [Link]

-

Spectral Instruments Imaging. (n.d.). Xenograft Tumor Model: Tips to Consider for Imaging. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016). Determination of Caspase Activation by Western Blot. Retrieved from [Link]

-

SlideShare. (n.d.). GLYCOSIDES Cardio active glycosides. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

-

ACS Omega. (2021). New Pregnane Glycosides Isolated from Caralluma hexagona Lavranos as Inhibitors of α-Glucosidase, Pancreatic Lipase, and Advanced Glycation End Products Formation. Retrieved from [Link]

-

Rain-Tree. (n.d.). Condurango - Marsdenia cundurango Database file in the Tropical Plant Database. Retrieved from [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Lotus Library. (2025). Pregnane glycoside: Significance and symbolism. Retrieved from [Link]

-

RayBiotech. (n.d.). NF-kappaB Signaling Pathway. Retrieved from [Link]

Sources

- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [acspublisher.com]

- 2. Condurango - Marsdenia cundurango Database file in the Tropical Plant Database [rain-tree.com]

- 3. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. exaly.com [exaly.com]

- 6. researchgate.net [researchgate.net]

- 7. Russelioside B: a Pregnane Glycoside with Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. homoeojournal.com [homoeojournal.com]

- 10. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]

- 11. US7976880B2 - Pregnane glycoside compositions and Caralluma extract products and uses thereof - Google Patents [patents.google.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. clyte.tech [clyte.tech]

- 15. mpbio.com [mpbio.com]

- 16. creative-bioarray.com [creative-bioarray.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Apoptosis western blot guide | Abcam [abcam.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. blog.cellsignal.com [blog.cellsignal.com]

- 22. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 24. yeasenbio.com [yeasenbio.com]

- 25. BiTE® Xenograft Protocol [protocols.io]

- 26. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 27. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. raybiotech.com [raybiotech.com]

An In-Depth Technical Guide on the Cytotoxic Effects of Condurangoglykosid A on Cancer Cells

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The exploration of natural products for novel oncological therapeutics continues to be a promising frontier in cancer research. Among these, glycosides isolated from the bark of Marsdenia condurango have garnered significant attention for their potential cytotoxic and pro-apoptotic activities. This technical guide provides a comprehensive overview of the scientific rationale and experimental methodologies for evaluating the cytotoxic effects of a specific C21 steroidal glycoside, Condurangoglykosid A, on cancer cells. While direct, extensive research on Condurangoglykosid A is emerging, this guide synthesizes the substantial body of evidence from studies on related condurango glycosides and their aglycones to propose a robust framework for its investigation. The primary mechanisms of action for this class of compounds involve the induction of oxidative stress, DNA damage, and subsequent activation of the p53 signaling pathway, leading to cell cycle arrest and apoptosis.[1][2][3] This document details the step-by-step protocols for essential in vitro assays, including the assessment of cell viability, apoptosis, and cell cycle distribution, to provide researchers with the necessary tools to rigorously evaluate the therapeutic potential of Condurangoglykosid A.

Introduction: The Therapeutic Potential of Condurango Glycosides

Marsdenia condurango, a vine native to the Andean regions of South America, has a long history in traditional medicine, particularly for digestive ailments and, more recently, as a component in alternative cancer therapies.[1] The bark of this plant is rich in a class of C21 steroidal glycosides, known as condurango glycosides, which are believed to be the primary bioactive constituents responsible for its therapeutic effects.

Condurangoglykosid A is one such glycoside that, based on the activity of related compounds, holds promise as a cytotoxic agent against cancer cells. Studies on condurango extracts and other isolated glycosides, such as Condurangogenin A, have demonstrated significant anticancer activity.[3][4] These compounds have been shown to induce cell death in various cancer cell lines, including non-small cell lung cancer.[3][5] The proposed mechanism centers on the ability of these glycosides to induce intracellular reactive oxygen species (ROS), leading to DNA damage.[2][6] This damage, in turn, activates the p53 tumor suppressor protein, a critical regulator of cell fate, which can trigger cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis (programmed cell death).[3][4]

This guide will provide the scientific and technical framework for a thorough investigation into the cytotoxic properties of Condurangoglykosid A, from initial cell viability screening to the elucidation of its molecular mechanism of action.

Proposed Mechanism of Action: A Multi-faceted Approach to Inducing Cancer Cell Death

Based on current literature for closely related condurango glycosides, the cytotoxic effect of Condurangoglykosid A is likely not due to a single event but rather a cascade of interconnected cellular processes. The central hypothesis is that Condurangoglykosid A induces apoptosis through a p53-dependent pathway, initiated by intracellular oxidative stress.

Induction of Reactive Oxygen Species (ROS)

The initial cellular response to condurango glycosides appears to be a significant increase in the intracellular concentration of ROS.[2][6] This oxidative stress disrupts the cellular redox balance and can lead to damage of cellular macromolecules, including DNA.

DNA Damage and p53 Activation

The ROS-induced DNA damage serves as a critical trigger for the activation of the tumor suppressor protein, p53.[3][4] In its active state, p53 can transcriptionally regulate a host of downstream target genes involved in cell cycle control and apoptosis.[7][8]

Cell Cycle Arrest and Apoptosis

Activated p53 can induce cell cycle arrest, primarily at the G0/G1 checkpoint, to prevent the propagation of damaged DNA.[3][4] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors like p21. If the DNA damage is irreparable, p53 shifts its focus to inducing apoptosis. This is achieved through the transcriptional activation of pro-apoptotic proteins from the Bcl-2 family, such as Bax, and the repression of anti-apoptotic proteins like Bcl-2.[9] This alteration in the balance of pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the systematic dismantling of the cell.[6][8]

Diagram of the Proposed Signaling Pathway for Condurangoglykosid A

Caption: Proposed mechanism of Condurangoglykosid A-induced cytotoxicity in cancer cells.

Experimental Workflows for Assessing Cytotoxicity

A systematic approach is essential for the comprehensive evaluation of Condurangoglykosid A's cytotoxic potential. The following experimental workflow is recommended:

Experimental Workflow Diagram

Caption: A phased experimental workflow for evaluating Condurangoglykosid A.

Detailed Experimental Protocols

The following protocols are foundational for the investigation of Condurangoglykosid A's cytotoxic effects.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[10]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of Condurangoglykosid A in culture medium. Replace the medium in the wells with 100 µL of the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, and 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with Condurangoglykosid A at concentrations around the determined IC50 value for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 106 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).[14]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.[14]

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis: Propidium Iodide Staining

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) by flow cytometry.[15]

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 106 cells.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

RNase Treatment: Resuspend the cell pellet in a PBS solution containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA, ensuring that only DNA is stained.[15]

-

PI Staining: Add PI solution (50 µg/mL) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 20-30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[16]

Data Presentation and Interpretation

To facilitate clear interpretation and comparison of results, quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values of Condurangoglykosid A in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| A549 | Non-Small Cell Lung | 48 | Experimental Value |

| HCT116 | Colon | 48 | Experimental Value |

| MCF-7 | Breast | 48 | Experimental Value |

| PC-3 | Prostate | 48 | Experimental Value |

Table 2: Hypothetical Quantification of Apoptosis by Annexin V/PI Staining

| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Control | Experimental Value | Experimental Value | Experimental Value |

| Condurangoglykosid A (IC50) | Experimental Value | Experimental Value | Experimental Value |

Table 3: Hypothetical Cell Cycle Distribution Analysis

| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| Control | Experimental Value | Experimental Value | Experimental Value |

| Condurangoglykosid A (IC50) | Experimental Value | Experimental Value | Experimental Value |

Conclusion and Future Directions

This technical guide outlines a comprehensive strategy for the in-depth investigation of the cytotoxic effects of Condurangoglykosid A on cancer cells. The provided protocols and proposed mechanistic framework, grounded in the existing literature on related condurango glycosides, offer a solid foundation for researchers in the field of drug discovery.[1][2][3] The successful execution of these studies will not only elucidate the specific anticancer properties of Condurangoglykosid A but also contribute to the broader understanding of the therapeutic potential of natural glycosides.

Future research should focus on in vivo studies using animal models to validate the in vitro findings and to assess the compound's pharmacokinetic and toxicological profiles. Furthermore, structure-activity relationship studies of different condurango glycosides could lead to the development of semi-synthetic analogues with enhanced potency and selectivity.

References

-

Advancements in Homeopathic Research. (2025). Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential. ACS Journals. [Link]

-

Journal of Pharmacopuncture. (2015). Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism. National Institutes of Health. [Link]

-

MDPI. (2021). Anticancer and Antiviral Properties of Cardiac Glycosides: A Review to Explore the Mechanism of Actions. MDPI. [Link]

-

Acta Scientific. (2021). The Usage of Marsdenia condurango 30C, a Homeopathic (Potentized) Drug Demonstrates Some Cancer Inhibiting Outcomes in In Vitro Assessment of Human Cervical Cancer Cell Lines. Acta Scientific. [Link]

-

Journal of Integrative Medicine and Research. (2015). Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro. [Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature. [Link]

-

ResearchGate. (2022). MTT assay for synthesized compounds. Cells were treated with compounds.... [Link]

-

Journal of Biological Chemistry. (2009). Cardiac glycosides inhibit p53 synthesis by a mechanism relieved by Src or MAPK inhibition. [Link]

-

Frontiers in Pharmacology. (2018). The Antitumor Activities of Marsdenia tenacissima. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

-

Science.gov. (n.d.). p53-mediated mitochondrial apoptosis: Topics by Science.gov. [Link]

-

University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. [Link]

-

YouTube. (2023). Cell Cycle Analysis By Flow Cytometry. [Link]

-

PubMed. (2000). p53-dependent apoptosis pathways. [Link]

-

ResearchGate. (n.d.). Apoptosis induction by p53 in extrinsic (1) and intrinsic (2) pathways.... [Link]

-

National Institutes of Health. (2014). Assaying cell cycle status using flow cytometry. [Link]

-

National Institutes of Health. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

Sources

- 1. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [acspublisher.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]

- 5. Ethanolic extract of Condurango (Marsdenia condurango) used in traditional systems of medicine including homeopathy against cancer can induce DNA damage and apoptosis in non small lung cancer cells, A549 and H522, in vitro [accesson.kr]

- 6. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. p53-dependent apoptosis pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. atcc.org [atcc.org]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [rndsystems.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

"Condurangoglykosid A" mechanism of action in vitro

An In-Depth Technical Guide to the In-Vitro Mechanism of Action of Condurangoglykosid A

Introduction

Natural products remain a vital source of novel therapeutic agents, particularly in oncology. Among these, pregnane glycosides isolated from the bark of Marsdenia condurango have garnered significant interest for their potent anti-cancer properties.[1] This technical guide focuses on Condurangoglykosid A, a key bioactive constituent of Condurango extracts. We will provide a comprehensive overview of its in-vitro mechanism of action, with a focus on the experimental methodologies used to elucidate its cytotoxic and pro-apoptotic effects on cancer cells. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural product-based cancer therapeutics.

Cytotoxic Effects of Condurango Glycosides on Cancer Cell Lines

The primary indicator of the anti-cancer potential of a compound is its ability to inhibit the proliferation of and induce death in cancer cells. The cytotoxic activity of Condurango glycosides, including Condurangoglykosid A, has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments.

| Preparation | Cancer Cell Line | IC50 Value | Exposure Time |

| Condurango Ethanolic Extract | A549 (Non-small cell lung cancer) | ~0.35 µg/µL | 48 hours |

| Condurangogenin A (ConA) | H460 (Non-small cell lung cancer) | 32 µg/ml | 24 hours |

| Condurango glycoside-rich components (CGS) | H460 (Non-small cell lung cancer) | 0.22 µg/µl | 24 hours |

Table 1: Summary of in-vitro cytotoxic activity of Condurango preparations.[1][2][3]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A549, H460)

-

Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

Condurangoglykosid A (dissolved in a suitable solvent, e.g., DMSO or ethanol)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[4]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24-48 hours to allow for attachment.[2]

-

Treat the cells with various concentrations of Condurangoglykosid A for the desired exposure time (e.g., 24, 48 hours). Include untreated and solvent-treated cells as controls.[2]

-

After the incubation period, add 10 µL of MTT solution to each well.[5]

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[5]

-

Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[4]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[6]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Core Mechanism of Action: Induction of Apoptosis via Oxidative Stress

The primary mechanism by which Condurango glycosides exert their anti-cancer effects is through the induction of apoptosis, or programmed cell death.[1] This process is largely mediated by the generation of reactive oxygen species (ROS).[1][7]

Generation of Reactive Oxygen Species (ROS)

Condurangoglykosid A treatment has been shown to lead to an increase in intracellular ROS levels.[7] ROS are chemically reactive molecules containing oxygen that can cause damage to DNA, proteins, and lipids, ultimately triggering apoptotic pathways.[7]

Experimental Protocol: DCFDA Assay for ROS Detection

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is a common method for detecting intracellular ROS.[8] DCFDA is a cell-permeable, non-fluorescent probe that is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[8][9]

Materials:

-

Cancer cells

-

DCFDA solution (e.g., 20 µM in serum-free medium)[10]

-

Black 96-well microplate with a clear bottom

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.[10]

-

Wash the cells with a suitable buffer (e.g., PBS).[10]

-

Load the cells with 20 µM DCFDA solution and incubate for 30-45 minutes at 37°C in the dark.[10]

-

Wash the cells again to remove excess DCFDA.[10]

-

Treat the cells with Condurangoglykosid A and a positive control.

-

Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader.[8]

ROS-Dependent p53 Signaling Pathway

The tumor suppressor protein p53 plays a crucial role in the cellular response to stress, including oxidative stress.[12] Upon activation by ROS, p53 can induce cell cycle arrest or apoptosis.[12] Studies have shown that the apoptotic effects of a Condurango-glycoside-A fraction are mediated through a ROS-dependent p53 signaling pathway.[7] This involves the upregulation of p53, which in turn modulates the expression of pro-apoptotic proteins like Bax and leads to the release of cytochrome c from the mitochondria, ultimately activating the caspase cascade.[7]

Induction of Cell Cycle Arrest

In addition to inducing apoptosis, Condurango glycosides can also cause cell cycle arrest, primarily at the G0/G1 phase. [2]This prevents the cancer cells from progressing through the cell cycle and proliferating. The arrest at the G0/G1 phase is often associated with the upregulation of cyclin-dependent kinase inhibitors like p21, a downstream target of p53. [2][12]

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle. PI is a fluorescent intercalating agent that stains DNA, and the fluorescence intensity is directly proportional to the DNA content. [13] Materials:

-

Flow cytometer

-

Propidium Iodide (PI) staining solution (containing RNase) [13]* Cold 70% ethanol

-

PBS

Procedure:

-

Treat cells with Condurangoglykosid A for the desired time.

-

Harvest the cells and wash them with PBS. [13]3. Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. [13]4. Incubate the cells for at least 1 hour at 4°C for fixation. [13]5. Wash the fixed cells with PBS to remove the ethanol. [13]6. Resuspend the cell pellet in PI staining solution containing RNase A and incubate for at least 30 minutes at room temperature in the dark. [14]7. Analyze the samples using a flow cytometer.

Interpretation of Results: The DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G0/G1 peak indicates cell cycle arrest at this phase.

Conclusion and Future Directions

The in-vitro mechanism of action of Condurangoglykosid A against cancer cells is multifaceted, involving the induction of ROS-mediated oxidative stress, which subsequently triggers p53-dependent apoptosis and cell cycle arrest. The key events include mitochondrial membrane depolarization and activation of the caspase cascade. While the downstream signaling pathways have been significantly elucidated, the direct molecular target of Condurangoglykosid A remains an area for further investigation. Future research should focus on identifying the initial cellular components that interact with Condurangoglykosid A to initiate the cascade of events leading to cancer cell death. This knowledge will be invaluable for the rational design of more potent and selective anti-cancer therapeutics based on the Condurango glycoside scaffold.

References

-

Cardiac glycosides: From molecular targets to immunogenic cell death. (2017). Biochemical Pharmacology, 125, 12-29. [Link]

-

Single-Cell and Spatial Transcriptomics Identified Fatty Acid–Binding Proteins Controlling Endothelial Glycolytic and Arterial Programming in Pulmonary Hypertension. (2023). Circulation, 148(16), 1282–1301. [Link]

-

Sikdar, S., Mukherjee, A., & Khuda-Bukhsh, A. R. (2015). Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis. Pharmacognosy Magazine, 11(Suppl 1), S73–S83. [Link]

-

Zorova, L. D., Pevzner, I. B., Chupyrkina, A. A., Popkov, V. A., Silachev, D. N., & Plotnikov, E. Y. (2018). Mitochondrial membrane potential. Analytical Biochemistry, 552, 50–59. [Link]

-

Targeting the p53 pathway. (2011). Current Opinion in Pharmacology, 11(4), 338-342. [Link]

- Esko, J. D., & Lindahl, U. (2022). Proteins That Bind Sulfated Glycosaminoglycans. In A. Varki, R. D. Cummings, J. D. Esko, P. Stanley, G. W. Hart, M. Aebi, A. G. Darvill, T. Kinoshita, N. H. Packer, J. H. Prestegard, R. L. Schnaar, & P. H. Seeberger (Eds.), Essentials of Glycobiology (4th ed.).

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2019). Bio-protocol, 9(22), e3420. [Link]

-

Molecular targets of glucocorticoids that elucidate their therapeutic efficacy in aggressive lymphomas. (2024). Cancer Cell, 42(5), 833-849.e12. [Link]

-

DNA Cell Cycle Analysis with PI. (n.d.). Retrieved from [Link]

-

Pharmacologic activation of p53-dependent and p53-independent apoptotic pathways in Hodgkin/Reed-Sternberg cells. (2007). Blood, 109(3), 1207–1214. [Link]

-

Mitochondrial Membrane Potential: Evidence from Studies with a Fluorescent Probe. (1976). Journal of Membrane Biology, 28(1), 71-84. [Link]

-

ROS Assay Kit Protocol. (n.d.). Retrieved from [Link]

-

Multi-Targeted Molecular Docking, Pharmacokinetics, and Drug-Likeness Evaluation of Okra-Derived Ligand Abscisic Acid Targeting Signaling Proteins Involved in the Development of Diabetes. (2022). Molecules, 27(19), 6527. [Link]

-

MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

-

Computational Design of Ligand Binding Proteins with High Affinity and Selectivity. (2014). Nature, 505(7483), 372-377. [Link]

- Cell Viability Assays. (2013). In Assay Guidance Manual.

- Mitochondrial Membrane Potential Assay. (2012). In Assay Guidance Manual.

-

3.3.4. DCF-DA Assay Protocol. (n.d.). Retrieved from [Link]

-

A comprehensive map of molecular drug targets. (2017). Nature Reviews Drug Discovery, 16(1), 19-34. [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Retrieved from [Link]

-

Computational design of ligand-binding proteins with high affinity and selectivity. (2013). Nature, 505(7483), 372-377. [Link]

-

Bishayee, K., Sikdar, S., & Khuda-Bukhsh, A. R. (2013). Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells. Molecular and Cellular Biochemistry, 382(1-2), 173–183. [Link]

-

Boster Bio. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

-

Integrated investigation and discovery of therapeutic targets for 3-hydroxybakuchiol against diabetes based on molecular docking studies and cell experiments. (2023). Frontiers in Endocrinology, 14, 1283625. [Link]

-

Binding proteins selected from combinatorial libraries of an alpha-helical bacterial receptor domain. (1997). Nature Biotechnology, 15(8), 772-777. [Link]

-

MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

-

A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. (2021). Bio-protocol, 11(1), e3888. [Link]

-

Zilfou, J. T., & Lowe, S. W. (2009). Tumor suppressor p53: biology, signaling pathways, and therapeutic targeting. Cold Spring Harbor Perspectives in Biology, 1(5), a001269. [Link]

-

Mitochondrial membrane potential. (2018). Analytical Biochemistry, 552, 50-59. [Link]

-

Sikdar, S., Mukherjee, A., Ghosh, S., & Khuda-Bukhsh, A. R. (2014). Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo. Environmental Toxicology and Pharmacology, 37(1), 300–314. [Link]

-

Activation of the p53-p21(Cip1) pathway is required for CDK2 activation and S-phase entry in primary rat hepatocytes. (2008). Oncogene, 27(18), 2593–2603. [Link]

-

Assessing the Mitochondrial Membrane Potential in Cells and In Vivo using Targeted Click Chemistry and Mass Spectrometry. (2015). Cell Metabolism, 22(6), 1127–1137. [Link]

-

Cytotoxicity of Cannabinoids in Combination with Traditional Lymphoma Chemotherapeutic Drugs Against Non-Hodgkin's Lymphoma. (2022). International Journal of Molecular Sciences, 23(15), 8565. [Link]

-

(Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa). (2015). Journal of Pharmacopuncture, 18(2), 27-36. [Link]

Sources

- 1. Activation of the p53 Transcriptional Program Sensitizes Cancer Cells to Cdk7 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. doc.abcam.com [doc.abcam.com]

- 9. bio-protocol.org [bio-protocol.org]

- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. ucl.ac.uk [ucl.ac.uk]

Structural Elucidation and Spectroscopic Characterization of Condurangoglycoside A

This guide serves as an advanced technical resource for the structural elucidation and spectroscopic characterization of Condurangoglycoside A (often abbreviated as CGA or

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Medicinal Chemists, Pharmacognosists, and Structural Biologists

Executive Summary & Chemical Architecture

Condurangoglycoside A is a polyoxypregnane glycoside. Its structural core consists of a steroid-like aglycone (condurangogenin) esterified at specific positions (typically C-11 and C-12) and linked to a tetrasaccharide chain.

-

Aglycone: 12

-O-acetyl-11 -

Glycan Chain:

-D-Glucopyranosyl-(1 -

Therapeutic Relevance: Historically used as a stomachic; modern research investigates its antitumor properties (e.g., inducing apoptosis in lung cancer cells via ROS-dependent pathways).

Isolation & Purification Protocol

The isolation of a single glycoside from the complex "Condurangin" mixture requires orthogonal chromatographic steps to separate closely related congeners (e.g., Condurangoglycoside C, E0).

Workflow Diagram: Isolation Logic

Detailed Methodology

-

Extraction: Pulverize dried bark (1 kg) and reflux with Methanol (3L x 3). Concentrate in vacuo to obtain the crude extract.

-

Partitioning: Suspend the crude residue in water. Wash with n-Hexane (removes lipids/waxes). Extract the aqueous layer with Chloroform (

). The glycosides concentrate in the -

Flash Chromatography: Apply the

fraction to a Silica Gel 60 column. Elute with a gradient of -

HPLC Purification: Use a Reverse-Phase (RP-18) column.

-

Mobile Phase: Methanol:Water (isocratic 65:35 or 70:30).

-

Detection: UV at 217 nm (carbonyl absorption) or 280 nm (if cinnamoyl ester is present).

-

Mass Spectrometry (MS) Characterization

Mass spectrometry is the primary tool for sequencing the sugar chain.

-

Ionization Mode: ESI-MS (Positive mode) or FAB-MS.

-

Molecular Ion: Typically observes

or -

Fragmentation Pattern (The "Peeling" Effect): The glycosidic bonds are more labile than the aglycone skeleton. Collision-Induced Dissociation (CID) reveals the sequence from the terminal sugar inward.

| Fragment Ion | Mass Loss ( | Interpretation |

| [M+Na]⁺ | - | Parent Ion (e.g., m/z ~1100-1200 range depending on exact acyls) |

| Fragment 1 | -162 Da | Loss of terminal Glucose (Hexose) |

| Fragment 2 | -160 Da | Loss of Thevetose (6-deoxy-3-O-methyl-hexose) |

| Fragment 3 | -144 Da | Loss of Cymarose (2,6-dideoxy-3-O-methyl-hexose) |

| Fragment 4 | -144 Da | Loss of inner Cymarose |

| Genin Ion | m/z ~500-600 | Aglycone core (Condurangogenin derivative) |

NMR Spectroscopic Data

NMR is the "Gold Standard" for stereochemical assignment. Data is typically acquired in Pyridine-

Diagnostic H and C NMR Signals

The following table summarizes the key diagnostic signals used to confirm the "Condurangoglycoside A" scaffold.

| Moiety | Position | Multiplicity/Notes | ||

| Aglycone | H-6 | 5.40 - 5.50 | 120.0 - 122.0 | Olefinic proton (Steroid skeleton) |

| H-11 | 5.60 - 5.80 | 70.0 - 72.0 | Diagnostic: Downfield shift due to acylation | |

| H-12 | 5.80 - 6.00 | 72.0 - 75.0 | Diagnostic: Downfield shift due to acylation | |

| Me-18 | 1.20 - 1.40 | 15.0 - 18.0 | Angular methyl (Singlet) | |

| Me-19 | 1.00 - 1.10 | 20.0 - 24.0 | Angular methyl (Singlet) | |

| Esters | Cinnamoyl | 7.40 - 7.80 | 166.0 (C=O) | Aromatic protons + trans-olefin doublets (J=16Hz) |

| Acetyl | 1.90 - 2.10 | 170.0 (C=O) | Methyl singlet | |

| Sugars | Anomeric (H-1') | 4.60 - 5.10 | 95.0 - 102.0 | Doublets ( |

| 2-Deoxy (H-2') | 1.80 - 2.30 | 35.0 - 38.0 | Characteristic of Cymarose/Thevetose | |

| O-Me | 3.40 - 3.60 | 56.0 - 60.0 | Methoxy groups on Cym/Thev |

Structural Logic: HMBC Connectivity

To prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is used to link the sugars to the aglycone and the acyl groups to their specific carbons.

Critical Analysis & Causality

Why 11,12-di-O-acyl?

The biological activity of Condurangoglycosides is heavily dependent on the "polyoxy" core. In the

Why Pyridine- ?

Chloroform often causes signal overlap in the 3.0–4.0 ppm region where sugar ring protons reside. Pyridine-

References

-

Mitsuhashi, H., et al. (1980).[1] "Antitumor active glycosides from Condurango cortex."[1] Chemical & Pharmaceutical Bulletin.

-

Bishayee, K., et al. (2013).[2] "Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells."[1][2] Molecular and Cellular Biochemistry.

-

Khare, C.P. (2007). Indian Medicinal Plants: An Illustrated Dictionary. Springer Science & Business Media.[3] (Reference for botanical and phytochemical context).

- Berger, S., & Sicker, D. (2009). Classics in Spectroscopy: Isolation and Structure Elucidation of Natural Products. Wiley-VCH.

Sources

- 1. Condurango (Gonolobus condurango) Extract Activates Fas Receptor and Depolarizes Mitochondrial Membrane Potential to Induce ROS-dependent Apoptosis in Cancer Cells in vitro: CE-treatment on HeLa: a ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. m.youtube.com [m.youtube.com]

Condurangoglykosid A: A Pro-Oxidative Approach to Cancer Therapy via ROS-Dependent p53 Signaling

An In-Depth Technical Guide for Researchers

Executive Summary

The field of oncology is continuously exploring novel therapeutic agents that can selectively target cancer cells while minimizing damage to healthy tissues. Condurangoglykosid A (CGA), a pregnane glycoside derived from the plant Marsdenia condurango, has emerged as a compound of significant interest due to its potent anti-cancer properties.[1][2] This technical guide provides a comprehensive overview of the primary mechanism through which CGA exerts its cytotoxic effects: the generation of intracellular Reactive Oxygen Species (ROS). We will dissect the signaling cascade initiated by CGA, from the initial surge in ROS to the subsequent DNA damage, cell cycle arrest, and ultimate induction of apoptosis via a p53-dependent pathway.[3][4] This document is intended for researchers, scientists, and drug development professionals, offering both a deep mechanistic understanding and detailed, field-proven experimental protocols to investigate and validate this phenomenon.

Part 1: The Pro-Oxidative Anticancer Mechanism of Condurangoglykosid A

Introduction to Condurangoglykosid A and Reactive Oxygen Species

Marsdenia condurango, a woody vine native to South America, has a history of use in traditional medicine, particularly for cancer and gastric ailments.[2][5] Modern phytochemical analysis has identified a class of C21 steroidal glycosides, known as condurango glycosides, as its major bioactive constituents.[6] Among these, Condurangoglykosid A (CGA) is a principal component investigated for its anti-tumor efficacy.[4]

The therapeutic strategy of CGA hinges on modulating the intracellular redox environment. Cancer cells typically exhibit higher basal levels of Reactive Oxygen Species (ROS) compared to normal cells due to increased metabolic rates and mitochondrial dysfunction.[7][8] This creates a vulnerability. While low to moderate ROS levels can act as signaling molecules promoting cancer cell proliferation and survival, high levels induce overwhelming oxidative stress, leading to cellular damage and programmed cell death (apoptosis).[7][8] CGA exploits this vulnerability by acting as a pro-oxidative agent, pushing intracellular ROS levels beyond a tolerable threshold, thereby triggering a self-destructive cascade within the cancer cell.

The Core Mechanism: ROS-Induced, p53-Mediated Apoptosis

Studies have demonstrated that treatment of cancer cells, such as the HeLa cervical carcinoma line, with a Condurango-glycoside-A fraction leads to a significant and rapid increase in intracellular ROS.[3][4] This burst of ROS is not a random cellular event but the primary trigger for a well-defined signaling pathway that culminates in apoptosis.

The central mediator of this pathway is the tumor suppressor protein p53. The increase in ROS initiated by CGA promotes the up-regulation of p53 expression.[3][4][9] Activated p53 then orchestrates a multi-pronged attack on the cancer cell's survival machinery.

Downstream Consequences of CGA-Induced ROS Generation:

-

DNA Damage: High levels of ROS are inherently genotoxic, causing damage to cellular DNA. Evidence from studies on CGA indicates that DNA damage is a key event observed within hours of treatment.[3][4]

-

Cell Cycle Arrest: In response to DNA damage, activated p53 halts the cell cycle, typically at the G0/G1 checkpoint, to prevent the proliferation of damaged cells.[3][10] This provides an opportunity for the cell to either repair the damage or commit to apoptosis.

-

Induction of Intrinsic Apoptosis: When the DNA damage is too severe to be repaired, p53 initiates the intrinsic (mitochondrial) pathway of apoptosis.[11][12] This is achieved through:

-

Modulation of Bcl-2 Family Proteins: p53 activation leads to an increased expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][4]

-

Mitochondrial Disruption: The shift in the Bax/Bcl-2 ratio leads to depolarization of the mitochondrial membrane potential (MMP) and permeabilization of the outer mitochondrial membrane.[10][13]

-

Cytochrome c Release and Caspase Activation: This permeabilization allows for the release of cytochrome c from the mitochondria into the cytoplasm.[3][4] In the cytoplasm, cytochrome c binds to Apaf-1 to form the apoptosome, which in turn activates the initiator caspase-9. Caspase-9 then activates the executioner caspase-3, which carries out the systematic dismantling of the cell, leading to apoptosis.[3][10][14]

-

The following diagram illustrates this complete signaling cascade.

Part 2: Experimental Protocols for Studying CGA-Induced ROS Generation

To validate the mechanism of action of Condurangoglykosid A, a series of well-established cell-based assays are required. The following protocols provide a robust framework for this investigation.

Experimental Workflow Overview

The logical flow of experiments begins with treating a selected cancer cell line with CGA, followed by parallel assays to measure the key events in the proposed signaling cascade: ROS generation, apoptosis induction, and changes in protein expression.

Protocol: Measurement of Intracellular ROS using H2DCFDA

Principle: 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable probe.[15] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the intensity of the green fluorescence is directly proportional to the level of intracellular ROS.[16]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa) in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

CGA Treatment: Treat the cells with the desired concentrations of CGA (and a vehicle control) for the specified time period (e.g., 6-24 hours). Include a positive control (e.g., 100 µM H₂O₂) for the last 30-60 minutes of incubation.

-

H2DCFDA Loading:

-

Prepare a 10 mM stock solution of H2DCFDA in DMSO.

-

Dilute the stock solution in pre-warmed serum-free media to a final working concentration of 10 µM.

-

Remove the treatment media from the cells and wash once with 1X Phosphate Buffered Saline (PBS).

-

Add the H2DCFDA working solution to each well and incubate for 30 minutes at 37°C in the dark.

-

-

Cell Harvesting and Analysis:

-

Remove the H2DCFDA solution and wash the cells twice with 1X PBS.

-

For flow cytometry , detach the cells using trypsin, neutralize with complete media, centrifuge, and resuspend the cell pellet in 500 µL of cold 1X PBS. Analyze immediately on a flow cytometer using the FITC channel (Excitation: 488 nm, Emission: ~525 nm).[17]

-

For fluorescence microscopy , add 1X PBS to the wells and observe immediately under a fluorescence microscope with a FITC filter set.

-

-

Data Interpretation: Quantify the shift in mean fluorescence intensity (MFI) relative to the vehicle-treated control cells.

| Treatment Group | Concentration | Mean Fluorescence Intensity (MFI) | Fold Change vs. Control |

| Vehicle Control | - | 1500 ± 120 | 1.0 |

| CGA | 10 µg/mL | 4500 ± 350 | 3.0 |

| CGA | 20 µg/mL | 9750 ± 800 | 6.5 |

| Positive Control | 100 µM H₂O₂ | 12000 ± 950 | 8.0 |

Protocol: Analysis of Apoptosis by Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and can be used to label these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Therefore, co-staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[10]

Methodology:

-

Cell Seeding and Treatment: Seed and treat cells with CGA as described in protocol 2.2. Collect both the supernatant (containing floating apoptotic cells) and the adherent cells.

-

Staining:

-

Wash the combined cells with cold 1X PBS and centrifuge.

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (as per manufacturer's kit).

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

-

Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour. Use the FITC channel for Annexin V and a separate channel for PI (e.g., PE-Texas Red).

-

Data Interpretation: Gate the cell populations to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).

Protocol: Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates. This is critical for confirming the upregulation of p53 and Bax, the downregulation of Bcl-2, and the cleavage (activation) of Caspase-3.

Methodology:

-

Cell Lysis: After CGA treatment, wash cells with cold 1X PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager or X-ray film.

-

Data Interpretation: Perform densitometry analysis on the protein bands and normalize their intensity to the loading control to determine relative changes in protein expression.

Part 3: Implications for Drug Development and Future Directions

The elucidation of Condurangoglykosid A's mechanism as a ROS-inducing agent provides a strong rationale for its development as an anticancer therapeutic. This pro-oxidative strategy is particularly promising for targeting tumors that are already under a high basal level of oxidative stress, creating a wider therapeutic window.

Key Considerations for Drug Development:

-

Targeted Patient Populations: The p53-dependence of the CGA-induced apoptotic pathway suggests that its efficacy may be greatest in tumors retaining wild-type p53 function.

-

Combination Therapies: CGA could be used to sensitize cancer cells to other treatments. For instance, combining CGA with conventional chemotherapies that also cause DNA damage could lead to synergistic effects.[13]

-

Pharmacokinetics and Delivery: Future research must focus on the in vivo stability, bioavailability, and targeted delivery of CGA to tumor tissues to maximize efficacy and minimize potential off-target effects.

The study of Condurangoglykosid A provides a compelling example of how natural products can be leveraged to exploit the unique biochemical vulnerabilities of cancer cells. Further preclinical and clinical investigation is warranted to translate these promising in vitro findings into a viable therapeutic strategy for cancer patients.

References

-

Sever, R., & Brugge, J. S. (2015). Signal Transduction in Cancer. Cold Spring Harbor Perspectives in Medicine, 5(4), a006098. [Link]

-

Al-Saffar, N. M. S., & Al-Shammari, A. M. (2020). Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity. Molecules, 25(22), 5434. [Link]

-

Sikdar, S., Mukherjee, A., Ghosh, S., & Khuda-Bukhsh, A. R. (2015). Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis. Pharmacognosy Magazine, 11(Suppl 1), S110–S121. [Link]

-

Chiu, Y.-J., Hsia, T.-C., Chiu, H.-Y., et al. (2020). Apoptotic effect and cell arrest of deoxyshikonin in human osteosarcoma cells through the p38 pathway. Journal of Cellular and Molecular Medicine, 24(17), 9987–9997. [Link]

-

Sikdar, S., Mukherjee, A., Ghosh, S., & Khuda-Bukhsh, A. R. (2014). Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo. Environmental Toxicology and Pharmacology, 37(1), 300–314. [Link]

-

Wang, Y., Qi, H., Liu, Y., Duan, C., Liu, X., & Zhang, H. (2021). Reactive oxygen species in cancer: Current findings and future directions. Journal of Experimental & Clinical Cancer Research, 40(1), 124. [Link]

-

Wang, M., Liu, X., Wang, Y., et al. (2020). The Antitumor Activities of Marsdenia tenacissima. Frontiers in Pharmacology, 11, 119. [Link]

-

Mao, C., Wang, X., Liu, Y., et al. (2023). Key signal transduction pathways and crosstalk in cancer: Biological and therapeutic opportunities. American Journal of Cancer Research, 13(6), 2335–2365. [Link]

-

BMG LABTECH. (2026). Reactive Oxygen Species (ROS) Detection. [Link]

-

Aoyama, M., Wako, M., Ohe, K., et al. (2012). Reactive Oxygen Species Generated by NADPH Oxidase 2 and 4 Are Required for Chondrogenic Differentiation. The Journal of Biological Chemistry, 287(13), 10074–10084. [Link]

-

Pistritto, G., Trisciuoglio, D., Ceci, C., Garufi, A., & D'Orazi, G. (2016). Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies. Aging, 8(4), 603–619. [Link]

-

Bishayee, K., Paul, A., Ghosh, S., et al. (2013). Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells. Molecular and Cellular Biochemistry, 382(1-2), 173–183. [Link]

-

Mayo Clinic Research. (n.d.). Apoptosis and the Response to Anti-Cancer Drugs. [Link]

-

JoVE. (2011). Production and Detection of Reactive Oxygen Species ROS in Cancers. [Link]

-

Comb, M. (2012). Mapping Signaling Networks in Cancer: Phosphorylation and Beyond. YouTube. [Link]

-

Hryshchuk, H. I., et al. (2023). REACTIVE OXYGEN SPECIES GENERATION BY BLOOD LEUCOCYTES OF RATS WITH POLYCYSTIC OVARY SYNDROME UNDER THE CONDITIONS OF INTERMITTENT COLD EXPOSURE. Wiadomości Lekarskie, 76(7), 1670-1676. [Link]

-

Wang, Y., et al. (2018). Cistanche tubulosa phenylethanoid glycosides induce apoptosis in Eca-109 cells via the mitochondria-dependent pathway. Oncology Letters, 15(4), 5895–5902. [Link]

-

Patil, A. S., & Bainiwal, C. (2025). Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential. Advancements in Homeopathic Research. [Link]

-

Gupta, S., et al. (2007). Mitochondrial generation of reactive oxygen species is enhanced at the Qo site of the complex III in the myocardium of Trypanosoma cruzi-infected mice: beneficial effects of an antioxidant. Free Radical Biology and Medicine, 42(4), 531–543. [Link]

-

Jahani, M., et al. (2024). Exploring TSGA10 Function: A Crosstalk or Controlling Mechanism in the Signaling Pathway of Carcinogenesis? International Journal of Molecular Sciences, 25(17), 9474. [Link]

-

Bishayee, K., Paul, A., Ghosh, S., et al. (2013). Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells. Springer Science and Business Media LLC. [Link]

-

Georgiou, C. D., et al. (2022). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Antioxidants, 11(5), 819. [Link]

-

Sies, H., & Jones, D. P. (2020). Reactive oxygen species (ROS) as messengers in physiology and pathophysiology. Nature Reviews Molecular Cell Biology, 21(7), 363–383. [Link]

-

AK Lectures. (2015). Cancer and Termination of Signal Pathways. YouTube. [Link]

-

Srivastava, P., et al. (2021). The Usage of Marsdenia condurango 30C, a Homeopathic (Potentized) Drug Demonstrates Some Cancer Inhibiting Outcomes in In Vitro. Acta Scientific Microbiology, 4(4), 74-82. [Link]

-

Bishayee, K., Paul, A., Ghosh, S., et al. (2013). Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells. ResearchGate. [Link]

-

Schröter, C., et al. (2000). Generation of reactive oxygen species by Candida albicans in relation to morphogenesis. FEMS Yeast Research, 1(1), 1-7. [Link]

-

El-Khatib, M., et al. (2021). Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells. International Journal of Molecular Sciences, 22(12), 6574. [Link]

-

Patil, A. S., & Bainiwal, C. (2025). Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential. Advancements in Homeopathic Research. [Link]

-

Kim, A. D., et al. (2019). Ginsenoside Compound K Induces Ros-Mediated Apoptosis and Autophagic Inhibition in Human Neuroblastoma Cells In Vitro and In Vivo. Cells, 8(2), 149. [Link]

Sources

- 1. Anti-lung cancer potential of pure esteric-glycoside condurangogenin A against nonsmall-cell lung cancer cells in vitro via p21/p53 mediated cell cycle modulation and DNA damage-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. homoeojournal.com [homoeojournal.com]

- 3. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-dependent p53 signalling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Exploring Marsdenia Cundurango: Its History, Phytochemistry and Anti-cancerous Potential | Advancements in Homeopathic Research [acspublisher.com]

- 6. Frontiers | The Antitumor Activities of Marsdenia tenacissima [frontiersin.org]

- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Condurango-glycoside-A fraction of Gonolobus condurango induces DNA damage associated senescence and apoptosis via ROS-… [ouci.dntb.gov.ua]

- 10. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mayo.edu [mayo.edu]

- 13. Pharmacological Targeting of Cell Cycle, Apoptotic and Cell Adhesion Signaling Pathways Implicated in Chemoresistance of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cistanche tubulosa phenylethanoid glycosides induce apoptosis in Eca-109 cells via the mitochondria-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field - PMC [pmc.ncbi.nlm.nih.gov]

- 17. REACTIVE OXYGEN SPECIES GENERATION BY BLOOD LEUCOCYTES OF RATS WITH POLYCYSTIC OVARY SYNDROME UNDER THE CONDITIONS OF INTERMITTENT COLD EXPOSURE - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis and Purification of Condurangoglykosid A